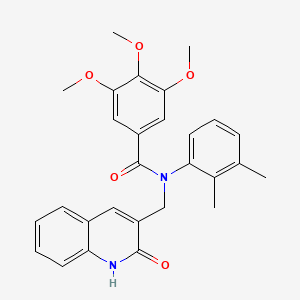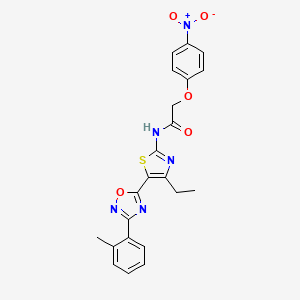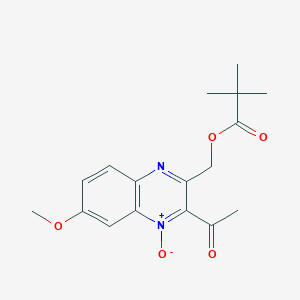
2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide, also known as PQ1, is a quinoxaline derivative that has been extensively studied for its potential applications in scientific research. PQ1 has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Applications De Recherche Scientifique
2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide has been used in a variety of scientific research applications, including the study of oxidative stress, mitochondrial function, and apoptosis. 2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide has been found to inhibit the production of reactive oxygen species (ROS) and protect against oxidative stress in various cell types. Additionally, 2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide has been shown to modulate mitochondrial function and induce apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of 2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide is not fully understood, but it is believed to involve the inhibition of mitochondrial complex III, resulting in the modulation of mitochondrial function and the production of ROS. Additionally, 2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide has been found to activate the p38 MAPK pathway, which is involved in the regulation of cell survival and apoptosis.
Biochemical and Physiological Effects
2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide has been found to exhibit a range of biochemical and physiological effects, including the modulation of mitochondrial function, the inhibition of ROS production, and the induction of apoptosis. Additionally, 2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide has been shown to have anti-inflammatory properties and to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide is its ability to modulate mitochondrial function and induce apoptosis in cancer cells. Additionally, 2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide has been found to be relatively non-toxic and well-tolerated in animal studies. However, one limitation of 2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide. One area of interest is the development of new analogs with improved pharmacokinetic properties and increased potency. Additionally, 2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide may have potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders. Further research is needed to fully understand the mechanisms of action and potential therapeutic uses of 2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide.
Conclusion
In conclusion, 2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide is a quinoxaline derivative that has been extensively studied for its potential applications in scientific research. 2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide have been discussed in this paper. Further research is needed to fully understand the potential therapeutic uses of 2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide.
Méthodes De Synthèse
The synthesis of 2-acetyl-7-methoxy-3-((pivaloyloxy)methyl)quinoxaline 1-oxide involves the reaction of 2-acetyl-7-methoxyquinoxaline with pivaloyl chloride in the presence of a base, followed by oxidation with hydrogen peroxide. The resulting product is a white crystalline solid with a melting point of 151-153°C.
Propriétés
IUPAC Name |
(3-acetyl-6-methoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-10(20)15-13(9-24-16(21)17(2,3)4)18-12-7-6-11(23-5)8-14(12)19(15)22/h6-8H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBAALIEEIHXCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=[N+](C2=C(C=CC(=C2)OC)N=C1COC(=O)C(C)(C)C)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Acetyl-6-methoxy-4-oxidoquinoxalin-2-yl)methyl 2,2-dimethylpropanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

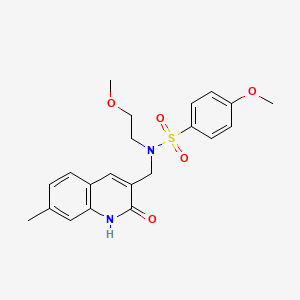


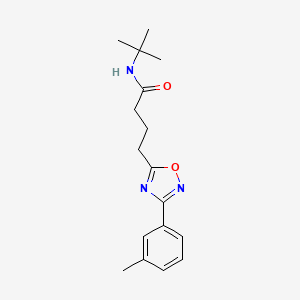

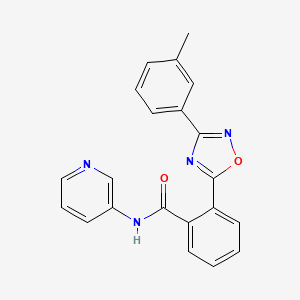

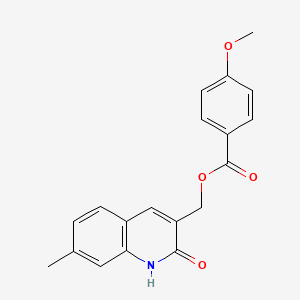
![5-(4-chloro-N-methylphenylsulfonamido)benzo[b]thiophene-2-carboxylic acid](/img/structure/B7713921.png)
